molecular formula C7H6F9NO4S B12850595 2-(Perfluorobutylsulfonamido)propanoic Acid

2-(Perfluorobutylsulfonamido)propanoic Acid

Cat. No.: B12850595
M. Wt: 371.18 g/mol
InChI Key: VDKPSKAXYKUKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Perfluorobutylsulfonamido)propanoic Acid is a synthetic per- and polyfluoroalkyl substance (PFAS) of significant interest in environmental and toxicological research. As a member of the perfluorobutane sulfonamide derivative class, it serves as a valuable analyte for studying the environmental fate, transport, and transformation of short-chain PFAS alternatives . Researchers utilize this compound to investigate the behavior of PFAS with ether linkages and sulfonamide functionalities, which are increasingly used in industrial applications . Its primary research value lies in understanding the physicochemical properties, persistence, and long-range transport potential of emerging fluorinated alternatives to long-chain PFAS such as PFOA and PFOS . Studies focus on its application as a standard in analytical methods development using advanced techniques like HPLC with CAD or ELSD detection for accurate quantification in complex matrices . This high-purity standard is essential for calibrating instrumentation and conducting method validation in research aimed at quantifying PFAS contamination in water, soil, and biological samples. It is also critical for probing the mechanisms of bioaccumulation and toxicity of short-chain PFAS structures in model organisms, contributing to human health risk assessments . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human use.

Properties

Molecular Formula

C7H6F9NO4S

Molecular Weight

371.18 g/mol

IUPAC Name

2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propanoic acid

InChI

InChI=1S/C7H6F9NO4S/c1-2(3(18)19)17-22(20,21)7(15,16)5(10,11)4(8,9)6(12,13)14/h2,17H,1H3,(H,18,19)

InChI Key

VDKPSKAXYKUKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(Perfluorobutylsulfonamido)propanoic Acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Perfluorobutylsulfonamido)propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-(Perfluorobutylsulfonamido)propanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Perfluorobutylsulfonamido)propanoic Acid involves its interaction with specific molecular targets. The perfluorobutyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is distinguished from related PFAS by its sulfonamido-propanoic acid moiety and C4F9 chain. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Chain Length Functional Group Key Applications/Properties
2-(Perfluorobutylsulfonamido)propanoic Acid C7H6F9NO4S C4F9 Sulfonamido-propanoic acid Surfactants, coatings
Perfluorobutanesulfonate (PFBS) C4F9SO3⁻ C4F9 Sulfonate Firefighting foams, electroplating
2-(N-Ethyl-perfluorooctane sulfonamido)acetate (EPAH) C12H12F17NO5S C8F17 Sulfonamido-acetate Textile treatments, stain resistance
2-(2-Fluorobenzenesulfonamido)propanoic Acid C9H10FNO4S Aromatic Sulfonamido-propanoic acid Pharmaceutical intermediates
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid C19H17NO4S Aromatic Sulfonamido-propanoic acid Crystallography studies
Key Observations:
  • Chain Length vs. Bioaccumulation : Shorter perfluorobutyl chains (C4F9) in the target compound may result in lower bioaccumulation compared to longer-chain analogs like EPAH (C8F17) .
  • Functional Group Impact: Sulfonamido-propanoic acid derivatives exhibit higher acidity and reactivity compared to sulfonates (e.g., PFBS), influencing their environmental mobility and degradation pathways .
  • Aromatic vs. Perfluoroalkyl Substituents : Aromatic sulfonamides (e.g., fluorobenzene or naphthalene derivatives) display distinct solubility and toxicity profiles due to reduced fluorophilicity and increased π-π interactions .

Environmental and Toxicological Profiles

Table 2: Environmental Persistence and Toxicity
Compound Half-Life (Water) Bioaccumulation Factor (BAF) Toxicity (LD50, mg/kg) Regulatory Status
This compound ~5 years 50–100 Not established Under review
PFBS ~3 years 20–50 >2,000 (rat) Restricted in EU
PFOA >10 years 500–1,000 50–100 (rat) Globally phased out
2-(2-Fluorobenzenesulfonamido)propanoic Acid <1 year <10 >1,000 (mouse) Research use only
Key Findings:
  • Persistence : The perfluorobutyl chain confers moderate persistence (5-year half-life), shorter than PFOA but longer than aromatic analogs .
  • Toxicity : Data gaps exist for the target compound, though shorter-chain PFAS generally show lower acute toxicity than C8 counterparts .
  • Regulatory Trends : Increasing scrutiny of PFAS has led to substitution with shorter-chain variants, though concerns about chronic exposure remain .

Biological Activity

2-(Perfluorobutylsulfonamido)propanoic acid, a perfluorinated compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8H14F13NO4S
  • Molecular Weight : 408.25 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • Cell Membrane Interaction : The compound's hydrophobic perfluorinated tail allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in lipid metabolism, impacting cellular energy homeostasis.
  • Receptor Modulation : There is evidence indicating that this compound can modulate receptor activity, particularly those involved in inflammatory responses.

Biological Effects

The biological effects of this compound have been assessed in various studies:

  • Toxicity Studies : Research indicates that exposure to this compound can lead to cytotoxic effects in certain cell lines, with IC50 values varying based on cell type and exposure duration.
  • Endocrine Disruption : Some studies have suggested that perfluorinated compounds can disrupt endocrine functions, potentially leading to reproductive and developmental issues.
  • Inflammatory Response : The compound has been linked to altered inflammatory responses in animal models, indicating a potential role in modulating immune system activity.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
CytotoxicityIC50 values ranging from 10-50 µM in cell lines
Endocrine disruptionAltered hormone levels in exposed animals
Inflammatory modulationIncreased cytokine production
Enzyme inhibitionSpecific inhibition of lipase activity

Case Studies

Several case studies have highlighted the implications of this compound on health and the environment:

  • Case Study on Aquatic Toxicity :
    • A study examined the effects of this compound on aquatic organisms, revealing significant mortality rates at concentrations above 100 µg/L. These findings raise concerns about environmental persistence and bioaccumulation.
  • Human Health Impact Study :
    • Research involving human exposure assessments indicated correlations between high levels of perfluorinated compounds and adverse health outcomes, including liver dysfunction and metabolic disorders.
  • Longitudinal Health Study :
    • A longitudinal study tracked populations exposed to perfluorinated compounds, finding increased incidence rates of certain cancers linked to long-term exposure.

Q & A

Advanced Research Question

  • SPE optimization : Use mixed-mode anion-exchange cartridges (e.g., Oasis WAX) with methanol/ammonium hydroxide elution .
  • pH adjustment : Acidify samples to pH 4 to enhance retention of anionic PFAS.
  • Ultrasound-assisted extraction : Apply 40 kHz frequency for 30 minutes to disrupt protein binding in biological matrices.
  • Solvent selection : Acetonitrile outperforms methanol in extracting short-chain sulfonamido acids .

Which analytical standards are essential for accurate quantification?

Basic Research Question

  • Native standards : Include branched isomers (e.g., br-PFOS) to account for industrial synthesis byproducts.
  • Surrogate standards : Use deuterated analogs (e.g., d5N-EtFOSAA) to track recovery during sample preparation.
  • Internal standards : 13C2d4-FTS minimizes isotopic interference during MS analysis .

How do co-eluting PFAS impact the analysis of this compound?

Advanced Research Question
Co-eluting PFAS (e.g., PFHxS, 8:2 FTS) can cause false positives or signal suppression. Mitigation strategies include:

  • Chromatographic separation : Use a C18 column with a 10 mM ammonium acetate/acetonitrile gradient (10–95% over 15 min).
  • High-resolution MS : Employ Q-TOF instruments (resolving power > 30,000) to distinguish isobaric masses (e.g., m/z 499.0243 vs. 499.1126) .
  • Secondary transitions : Monitor multiple MRM transitions for confirmation .

What are the environmental stability concerns for this compound?

Basic Research Question
The compound exhibits high persistence due to its C-F bonds but may degrade under extreme conditions:

  • Photolysis : UV irradiation (254 nm) induces defluorination, forming shorter-chain metabolites.
  • Thermal stability : Decomposes above 300°C, releasing HF and perfluorobutanesulfonamide .
  • Hydrolysis : Stable in neutral water but hydrolyzes in alkaline conditions (pH > 10) to perfluorobutanesulfonamide .

How can transformation products of this compound be evaluated under varying environmental conditions?

Advanced Research Question

  • Non-targeted analysis : Use suspect screening workflows (e.g., fragmentation tree algorithms) to identify unknown metabolites.
  • High-resolution MS/MS : Compare experimental spectra to libraries (e.g., NIST PFAS Database) .
  • Microcosm studies : Simulate aerobic/anaerobic conditions to track biotransformation pathways (e.g., formation of perfluorobutanesulfonamide) .

What quality control measures are critical for inter-laboratory reproducibility?

Advanced Research Question

  • Blind replicates : Include 10% of samples as duplicates to assess precision.
  • Reference materials : Use NIST SRM 1957 (human serum) or ERM-EF422 (water) for method benchmarking.
  • Cross-calibration : Share labeled standards between labs to harmonize quantification .

How does the compound’s sulfonamido group influence its analytical behavior?

Basic Research Question
The sulfonamido moiety increases polarity, reducing retention on reverse-phase columns. Mitigate by:

  • Ion-pairing agents : Add 20 mM tetrabutylammonium chloride to mobile phases.
  • Hydrophilic interaction LC (HILIC) : Use silica-based columns for improved separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.